molecular formula C15H10N4O2S B2749498 1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate CAS No. 1351591-25-7

1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate

Cat. No.: B2749498
CAS No.: 1351591-25-7
M. Wt: 310.33
InChI Key: TXYZDMDAZRKPMS-UHFFFAOYSA-N
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Description

1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate is a complex organic compound that features a fused heterocyclic structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of both imidazole and thiadiazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazole Ring: This can be achieved through the cyclization of an appropriate diamine with a carboxylic acid derivative under acidic or basic conditions.

    Formation of the Thiadiazole Ring: This step often involves the reaction of a suitable dithioamide with a nitrile or a related compound under oxidative conditions.

    Coupling of the Two Rings: The final step involves the esterification of the imidazole and thiadiazole intermediates to form the desired ester compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the imidazole and thiadiazole rings, which are known to exhibit biological activity.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

    1H-benzo[d]imidazole: A simpler compound with similar biological activity but lacking the thiadiazole ring.

    Benzo[c][1,2,5]thiadiazole: Another related compound that lacks the imidazole ring but shares similar electronic properties.

Uniqueness

1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate is unique due to the combination of the imidazole and thiadiazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 2,1,3-benzothiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S/c1-19-8-16-13-7-10(3-5-14(13)19)21-15(20)9-2-4-11-12(6-9)18-22-17-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYZDMDAZRKPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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